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Molecular & Preclinical Profile

The table below summarizes the core characteristics of OSI-930 and Imatinib based on available data.

Feature OSI-930 Imatinib (Gleevec/Glivec)

Primary Targets c-Kit, VEGFR-2 (KDR), CSF-1R, c-Raf,

Lck [1] [2] [3]

BCR-ABL, c-Kit, PDGFR-α, PDGFR-β [4]

Key Mechanism Inhibits cancer cell proliferation (via c-

Kit) and angiogenesis (via VEGFR-2)
[1] [5]

Inhibits oncogenic signaling in tumor

cells (e.g., BCR-ABL in CML, mutant c-
Kit in GIST) [4]

c-Kit Inhibition
(IC50)

80 nM (cell-free assay) [3] Information missing from search results

VEGFR-2
Inhibition (IC50)

9 nM (cell-free assay) [3] Not a primary target

Clinical
Approval Status

Investigational (Phase 1 completed) [6]

[1] [5]

Approved for multiple indications (CML,

GIST, etc.) [4]
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Feature OSI-930 Imatinib (Gleevec/Glivec)

Major Approved
Indications

None Chronic Myeloid Leukemia (CML),
Gastrointestinal Stromal Tumors (GIST),

others [4]

Reported
Clinical Activity

Stable disease in imatinib-resistant

GIST; partial response in ovarian
cancer (Phase 1) [6] [7]

High efficacy as first-line treatment in

CML and GIST [4] [8]

Key Experimental Data and Methodologies

Supporting data from experiments and clinical trials provide evidence for the profiles summarized above.

Experimental Protocols for OSI-930: Key findings on OSI-930 are derived from specific

experimental methods.

Kinase Assays: Inhibition potency (IC50) was determined using ELISA-based or radiometric

assays with purified recombinant kinase domains. For c-Kit, the enzyme was expressed in

insect cells, and inhibition of its autophosphorylation was measured by immunoblotting [3].
Cell Proliferation/Apoptosis Assays: In the HMC-1 mast cell leukemia line (which expresses

mutant Kit), OSI-930 inhibited cell proliferation, measured by a luminescent assay of
intracellular ATP content (CellTiterGlo). It also induced apoptosis, quantified by a enzymatic

caspase 3/7 assay [3].
In Vivo Xenograft Models: OSI-930 demonstrated antitumor activity in mouse models,

including HMC-1 and NCI-H526 xenografts. Prolonged inhibition of Kit in tumors was achieved
at oral doses of 10-100 mg/kg, correlating with the observed antitumor effect [2].

Clinical Trial Data for OSI-930: A first-in-human Phase I trial established its safety profile and

preliminary activity [6] [7].

Dosing and MTD: The Maximum Tolerated Dose (MTD) was established at 500 mg twice
daily. Dose-Limiting Toxicities at 600 mg twice daily included Grade 3 rash and Grade 4 γ-

glutamyltransferase elevation [6].
Safety Profile: Common adverse events were Grade 1-2 fatigue, diarrhea, nausea, and rash

[6] [7].
Proof-of-Mechanism: Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) were

observed at twice-daily doses ≥400 mg, and DCE-MRI responses indicated anti-angiogenic

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.mdpi.com/2673-6357/6/4/40
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://www.mdpi.com/2673-6357/6/4/40
https://www.oncopedia.wiki/contributions/high-risk-high-gain-the-developers-of-imatinib-who-opened-the-doors-to-a-revolutionary-new-approach-to-treating-cancer
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://www.targetmol.com/compound/osi-930
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://www.targetmol.com/compound/osi-930
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16424037/
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://www.smolecule.com/products/s548158?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


activity [6].

Antitumor Activity: The trial observed stable disease in 11 of 19 heavily pretreated, imatinib-
resistant GIST patients, with FDG-PET partial responses in 4 of 9 evaluated patients.

Antitumor responses were also seen in advanced ovarian cancer [6] [7].

c-Kit Signaling and Inhibitor Action

The diagram below illustrates the simplified c-Kit signaling pathway and the mechanism of action for both

inhibitors.
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As the diagram shows, both drugs function by binding to the c-Kit receptor, preventing the downstream

signaling that drives tumor growth. A key distinction is that OSI-930 was designed as a dual-targeting

agent, also potently inhibiting VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis [1] [5] [2].

Imatinib's primary action is directed at oncogenic kinases on the tumor cell itself [4].

Key Differentiators for Research and Development

For researchers, the most significant distinctions between these two compounds are:

Stage of Development: Imatinib is a well-established, multi-indication therapeutic, while OSI-930
remains an investigational agent whose clinical future is undefined [1] [4].
Multi-Targeting Strategy: OSI-930's unique value proposition in preclinical research is its combined

inhibition of tumor cell proliferation (c-Kit) and angiogenesis (VEGFR-2) in a single molecule [2].
Activity in Resistant Settings: The Phase I trial of OSI-930 provides a clinical hint that it may have

activity in imatinib-resistant GIST, suggesting a potential lack of complete cross-resistance and
making it a candidate for further study in this challenging population [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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